tert-butyl 2-(2-chloroacetamido)-2-phenylacetate
Description
Significance of Phenylacetate (B1230308) and Chloroacetamide Scaffolds in Modern Chemical Research
The phenylacetate scaffold, a derivative of phenylacetic acid, is a core structure in a multitude of biologically active molecules and pharmaceutical agents. wikipedia.orgnih.gov Phenylacetic acid itself is an endogenous catabolite of phenylalanine and functions as an auxin in plants. wikipedia.org Its derivatives are found in drugs ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) to agents used for treating urea (B33335) cycle disorders. wikipedia.orgdrugbank.com The prevalence of this scaffold in medicinal chemistry underscores its role as a privileged fragment that can be readily modified to modulate pharmacological activity. drugbank.com
Similarly, the chloroacetamide group is a critical functional moiety in synthetic chemistry, primarily recognized for its role as a reactive "warhead" in the design of targeted covalent inhibitors (TCIs). nih.govresearchgate.net Chloroacetamides are potent electrophiles that can form stable covalent bonds with nucleophilic amino acid residues, such as cysteine, on protein targets. acs.orgtaylorandfrancis.com This irreversible binding can lead to prolonged and potent inhibition, a desirable trait in modern drug design. youtube.comresearchgate.net Beyond covalent inhibitors, the chloroacetamide group serves as a versatile synthetic handle for introducing the acetamide (B32628) linkage or for constructing more complex heterocyclic systems. researchgate.net The combination of these two scaffolds in one molecule suggests a potential for dual utility in medicinal chemistry and chemical biology.
Structural Features and Identification of Key Reactive Moieties
The molecular structure of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate integrates three key functional groups that dictate its chemical behavior.
Chloroacetamide Moiety (-NHC(O)CH₂Cl): This is the most reactive part of the molecule. The presence of an electron-withdrawing chlorine atom renders the adjacent methylene (B1212753) carbon highly electrophilic. This makes the compound susceptible to nucleophilic substitution reactions, particularly with soft nucleophiles like thiols (e.g., cysteine residues in proteins). acs.orgwuxibiology.com This reactivity is the foundation for its potential application as a covalent modifier of biomolecules. nih.govrsc.orgnih.gov
Tert-butyl Ester Moiety (-C(O)O-C(CH₃)₃): The tert-butyl group is a bulky protecting group for the carboxylic acid. Its steric hindrance prevents it from undergoing nucleophilic attack under many standard conditions. However, it is labile under strong acidic conditions, which facilitate its cleavage via a stable tertiary carbocation intermediate. acsgcipr.orglookchem.com This allows for the selective deprotection of the carboxylic acid, transforming the molecule into a functionalized α-amino acid derivative. semanticscholar.orgresearchgate.net
α-Amino Phenylacetate Core: This central scaffold provides a defined three-dimensional structure. As a derivative of phenylglycine, an unnatural α-amino acid, this core is a valuable building block for peptidomimetics and other complex molecules where conformational rigidity and specific spatial arrangements are required. researchgate.net
The interplay between the electrophilic chloroacetamide "warhead" and the protected amino acid backbone makes this compound a bifunctional entity—capable of both covalent modification and integration into larger molecular frameworks after deprotection.
Table 1: Key Structural Moieties and Their Functions
| Structural Moiety | Chemical Function | Potential Application |
|---|---|---|
| Chloroacetamide | Electrophilic alkylating agent | Covalent modification of proteins (e.g., targeting cysteine) |
| Tert-butyl Ester | Acid-labile protecting group for carboxylic acid | Enables use as a building block in peptide synthesis or other condensation reactions following deprotection |
| α-Amino Phenylacetate | Chiral, non-natural amino acid scaffold | Introduction of defined stereochemistry and aromatic interactions in peptidomimetics and complex molecules |
Overview of Synthetic Methodologies for Analogous α-Amino Acid Derivatives and Their Intermediates
This transformation is typically achieved by reacting the amino ester with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the HCl byproduct. tandfonline.commonash.edu Recent advancements have demonstrated that such reactions can be performed with high chemoselectivity in aqueous buffer systems, offering a green and efficient alternative. tandfonline.comtandfonline.com
The synthesis of the precursor, tert-butyl 2-amino-2-phenylacetate, can be accomplished through several standard methods for α-amino acid synthesis, followed by esterification. The synthesis of α-amino acids is a well-developed field, with numerous methods available. prismbiolab.comnih.govnih.gov
Table 2: Common Synthetic Methodologies for α-Amino Acid Derivatives
| Method | Description | Key Reagents |
|---|---|---|
| Strecker Synthesis | A two-step process involving the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. | Aldehyde, NH₃, KCN, Acid/Base for hydrolysis |
| Reductive Amination | The reaction of an α-keto acid with ammonia, followed by reduction of the resulting imine. | α-keto acid, NH₃, Reducing agent (e.g., NaBH₃CN) |
| Alkylation of Glycine (B1666218) Enolates | Generation of a nucleophilic glycine equivalent (often protected) which is then alkylated with a suitable electrophile. | Protected glycine, Strong base (e.g., LDA), Alkyl halide |
| N-Chloroacetylation | Acylation of a primary or secondary amine with chloroacetyl chloride to form a chloroacetamide. tandfonline.com | Amino acid ester, Chloroacetyl chloride, Base (e.g., TEA) |
Once the α-amino acid is formed, esterification to the tert-butyl ester can be achieved under acidic conditions with isobutylene (B52900).
Current Research Gaps and Opportunities Pertaining to this Specific Chemical Structure
A significant research gap exists in the scientific literature regarding the synthesis, characterization, and application of this compound. The compound is not cataloged in major chemical databases, and no studies detailing its properties or use have been published. This absence of information presents a clear opportunity for novel research.
The compound's bifunctional nature makes it a prime candidate for development as a specialized chemical probe or a building block in targeted drug discovery. dundee.ac.uknih.govuh.edu
Key Research Opportunities:
Development of Covalent Probes: The chloroacetamide moiety can be used to target and covalently label proteins. nih.gov By attaching a reporter tag (like a fluorophore or biotin) to the phenyl ring, this molecule could be converted into a probe for activity-based protein profiling (ABPP) to identify new drug targets.
Synthesis of Novel Peptidomimetics: After deprotection of the tert-butyl ester, the resulting N-chloroacetylated amino acid can be incorporated into peptide chains. nih.gov The chloroacetyl group could then serve as a handle for post-synthetic modification or for creating cyclized or constrained peptides with unique pharmacological properties.
Fragment-Based Drug Discovery: The molecule itself could serve as a reactive fragment in screening libraries aimed at discovering new covalent inhibitors. rsc.orgnih.gov Its rigid phenylglycine backbone provides a well-defined vector for orienting the reactive warhead within a protein's binding site.
Exploration of Bifunctional Molecules: There is growing interest in bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) that bring two proteins into proximity. dundee.ac.ukuchicago.edu This compound could serve as a starting point for creating such molecules, with the chloroacetamide end binding to a target protein and the phenylacetate end being modified to bind a second protein, such as an E3 ligase.
Properties
CAS No. |
1955507-40-0 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.8 |
Purity |
93 |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2 2 Chloroacetamido 2 Phenylacetate
Retrosynthetic Analysis and Key Disconnections Towards Precursor Molecules
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For tert-butyl 2-(2-chloroacetamido)-2-phenylacetate, the primary disconnections are at the amide and ester functional groups.
The most logical disconnections are:
C-N bond of the amide: This breaks the molecule into tert-butyl 2-amino-2-phenylacetate and a chloroacetylating agent, such as chloroacetyl chloride.
C-O bond of the ester: This further simplifies tert-butyl 2-amino-2-phenylacetate into 2-amino-2-phenylacetic acid (phenylglycine) and a source for the tert-butyl group, like isobutylene (B52900) or tert-butanol (B103910).
Table 1: Key Precursors Identified Through Retrosynthetic Analysis
| Precursor Molecule | Role in Synthesis |
|---|---|
| 2-Amino-2-phenylacetic acid (Phenylglycine) | The foundational backbone of the target molecule. |
| Chloroacetyl chloride | Provides the chloroacetamido side chain. |
Development and Optimization of Multi-Step Synthetic Pathways
Based on the retrosynthetic analysis, a forward synthesis can be devised. The optimization of this pathway involves selecting the most efficient reactions for esterification and amidation while considering the potential for stereochemical control.
Esterification Strategies for the tert-Butyl Group
The introduction of the sterically hindered tert-butyl ester is a critical step. This group is valued as a protecting group for carboxylic acids because of its stability under various conditions and its facile removal under acidic conditions. thieme-connect.com
Common methods for forming tert-butyl esters from amino acids include:
Acid-catalyzed reaction with isobutylene: This is a widely used method where the amino acid reacts with an excess of isobutylene in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid in a solvent like dioxane or dichloromethane (B109758). researchgate.netgoogle.com The reaction typically requires several hours to days to achieve good yields (60-75%). researchgate.netgoogle.com
Transesterification: This method involves reacting the amino acid with a tert-butyl-containing compound, such as tert-butyl acetate, in the presence of a transesterification catalyst. google.com
Reaction with tert-Butanol: Direct condensation of the carboxylic acid with tert-butanol can be challenging. However, using activating agents can facilitate this transformation. One method involves using anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate. researchgate.net Another approach utilizes tert-butyl 2,2,2-trichloroacetimidate as a reagent that allows for the formation of tert-butyl esters under mild conditions with high yields. enamine.net
Table 2: Comparison of tert-Butylation Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Isobutylene Reaction | Isobutylene, H₂SO₄ or PTSA | Dioxane or DCM, room temp. | Good yields, common method. researchgate.netgoogle.com | Long reaction times. google.com |
| Transesterification | tert-Butyl acetate, Catalyst | Varies with catalyst. | Can be efficient. google.com | May require specific catalysts. google.com |
Amidation Reactions for the Chloroacetamido Moiety
The formation of the amide bond is typically achieved by reacting the amino group of the tert-butyl phenylacetate (B1230308) intermediate with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction.
Key considerations for this step include:
Reaction Conditions: The reaction is often carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at a low temperature (e.g., 0°C) to control the reactivity of the acid chloride. sphinxsai.comerciyes.edu.tr
Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. sphinxsai.comresearchgate.net The choice of base can significantly impact the reaction yield. For instance, using DBU in THF at room temperature has been shown to produce N-substituted chloroacetamides in high yields (75-95%). sphinxsai.comresearchgate.net
Chemoselectivity: It is crucial to ensure that the amidation occurs at the amino group without affecting the ester group. Given the higher nucleophilicity of the amine compared to the ester, this selectivity is generally high under standard acylation conditions. tandfonline.com
Exploration of Protecting Group Strategies and Their Impact on Yield and Purity
In multi-step syntheses, protecting groups are essential to temporarily mask reactive functional groups, preventing unwanted side reactions and maximizing the yield of the desired product. nih.govspringernature.com The compatibility and orthogonality (selective removal without affecting other groups) of each protecting group are key to a successful synthesis. springernature.comjocpr.com
In the synthesis of this compound, the primary functional group of concern is the amine of the phenylglycine starting material.
Protecting the Amine: If the esterification is performed first, the amine group is free to react with the chloroacetyl chloride in the subsequent step. However, if the synthesis plan requires other transformations, or to prevent side reactions like polymerization during esterification, the amine may need to be protected. nih.gov
Common Amine Protecting Groups:
tert-Butoxycarbonyl (Boc): This group is widely used. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many reaction conditions but can be easily removed with a moderate acid, such as trifluoroacetic acid (TFA). wikipedia.org
Benzyloxycarbonyl (Cbz or Z): This group is introduced using benzyl (B1604629) chloroformate and is removed by catalytic hydrogenation. google.com
Synthetic Route Variation with Protecting Groups:
Protect: React phenylglycine with Boc₂O to form N-Boc-phenylglycine.
Esterify: Form the tert-butyl ester of N-Boc-phenylglycine.
Deprotect: Remove the Boc group with TFA to yield tert-butyl 2-amino-2-phenylacetate.
Amidate: React the free amine with chloroacetyl chloride.
Investigation of Catalytic Methods in Synthesis
Catalysis plays a vital role in modern organic synthesis by increasing reaction rates, improving yields, and promoting selectivity under milder conditions.
Catalysis in Esterification: As mentioned, strong acids like H₂SO₄ are common catalysts for the reaction of carboxylic acids with isobutylene. google.com More recently, research has focused on solid acid catalysts, such as silica-impregnated H₂SO₄ or ion-exchange resins, which simplify workup and catalyst removal. google.comgoogle.com Tin(II) chloride (SnCl₂) has also been reported as a catalyst for the direct esterification of tert-butyl esters under mild conditions. organic-chemistry.org
Catalysis in Amidation: While the reaction of an amine with a highly reactive acyl chloride often does not require a catalyst, the direct amidation of a carboxylic acid and an amine (a more atom-economical but challenging reaction) heavily relies on catalysis. Boron-based catalysts, such as boric acid derivatives like B(OCH₂CF₃)₃, have emerged as highly effective for direct amidation, even with challenging or polar substrates. nih.govscispace.com These catalysts facilitate the reaction, which produces only water as a byproduct. nih.gov While not strictly necessary for the chloroacetylation step with chloroacetyl chloride, the principles of catalytic amidation are central to developing more sustainable synthetic routes in organic chemistry.
Table 3: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1955507-40-0 | C₁₄H₁₈ClNO₃ |
| 2-Amino-2-phenylacetic acid (Phenylglycine) | 2835-06-5 | C₈H₉NO₂ |
| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O |
| Isobutylene | 115-11-7 | C₄H₈ |
| tert-Butanol | 75-65-0 | C₄H₁₀O |
| tert-Butyl acetate | 540-88-5 | C₆H₁₂O₂ |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ |
| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 6674-22-2 | C₉H₁₆N₂ |
| Benzyl chloroformate | 501-53-1 | C₈H₇ClO₂ |
| Boron trifluoride diethyl etherate | 109-63-7 | C₄H₁₀BF₃O |
| p-Toluenesulfonic acid (PTSA) | 104-15-4 | C₇H₈O₃S |
Comparative Analysis of Different Synthetic Routes based on Efficiency and Atom Economy
The primary and most direct route to this compound involves the N-acylation of a suitable precursor. A logical, albeit constructed, alternative could involve a multi-step process. Below is a comparative analysis of two such potential synthetic routes.
Route 1: Direct N-Chloroacetylation of tert-butyl 2-amino-2-phenylacetate
This approach represents the most straightforward synthesis. It involves the reaction of tert-butyl 2-amino-2-phenylacetate with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Scheme:
(C₆H₅)CH(NH₂)COOC(CH₃)₃ + ClCOCH₂Cl → (C₆H₅)CH(NHCOCH₂Cl)COOC(CH₃)₃ + HCl
Drawing parallels from similar well-documented N-chloroacetylation reactions of amino esters, this reaction is expected to proceed with high efficiency. tandfonline.comtandfonline.com Studies on the chemoselective N-chloroacetylation of amino alcohols and amino acids have demonstrated that such reactions can be carried out under mild, biocompatible conditions, often in a phosphate (B84403) buffer, to achieve high yields, sometimes without the need for chromatographic purification. tandfonline.comresearchgate.netresearchgate.net
Route 2: Multi-step Synthesis via an Intermediate Amide
A hypothetical two-step alternative could involve the initial formation of a chloroacetamide derivative of phenylglycine, followed by esterification.
Step 1: N-Chloroacetylation of Phenylglycine
(C₆H₅)CH(NH₂)COOH + ClCOCH₂Cl → (C₆H₅)CH(NHCOCH₂Cl)COOH + HCl
Step 2: Esterification with tert-Butanol
(C₆H₅)CH(NHCOCH₂Cl)COOH + (CH₃)₃COH → (C₆H₅)CH(NHCOCH₂Cl)COOC(CH₃)₃ + H₂O
Comparative Data Tables
To quantitatively compare these two routes, the following tables outline the theoretical efficiency and atom economy for each pathway. The yield for Route 1 is estimated based on analogous reactions reported in the literature. tandfonline.com The yields for Route 2 are hypothetical estimates for each step.
Efficiency Comparison
| Route | Description | Estimated Yield (%) |
| 1 | Direct N-Chloroacetylation | 90 |
| 2 | Multi-step Synthesis | 72 (Step 1: 85%, Step 2: 85%) |
Atom Economy Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%.
For the purpose of this analysis, the molecular weights of the compounds involved are:
tert-butyl 2-amino-2-phenylacetate: 207.27 g/mol
Chloroacetyl chloride: 112.94 g/mol
this compound: 283.75 g/mol
Hydrogen chloride: 36.46 g/mol
Phenylglycine: 151.16 g/mol
tert-Butanol: 74.12 g/mol
Water: 18.02 g/mol
Atom Economy Calculation
| Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |
| 1 | tert-butyl 2-amino-2-phenylacetate + Chloroacetyl chloride | This compound | HCl | 88.6 |
| 2 | Phenylglycine + Chloroacetyl chloride + tert-Butanol | This compound | HCl + H₂O | 83.9 |
Discussion of Findings
The comparative analysis clearly indicates that Route 1, the direct N-chloroacetylation, is superior in terms of both efficiency and atom economy. A higher estimated yield of 90% for the single-step process, compared to a cumulative 72% for the two-step process, signifies a more effective conversion of starting materials to the final product.
From an environmental and sustainability perspective, the higher atom economy of Route 1 (88.6%) is a significant advantage. It indicates that a larger proportion of the atoms from the reactants are incorporated into the desired product, generating less chemical waste. Route 2, with an atom economy of 83.9%, is less efficient in this regard, producing a greater amount of byproducts (HCl and H₂O) relative to the mass of the final product.
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 2 Chloroacetamido 2 Phenylacetate
Reactivity of the Chloroacetamido Moiety
The chloroacetamido moiety is a key site for synthetic modifications due to the electrophilic nature of the carbon atom bearing the chlorine atom and the reactivity of the amide bond itself.
Nucleophilic Displacement Reactions at the Chlorine Atom
The chlorine atom of the chloroacetamido group is susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the chloride ion. A range of nucleophiles, including amines, thiols, and azides, can be employed, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-nitrogen bonds, respectively.
The reaction conditions for these nucleophilic displacement reactions can be tailored based on the nucleophilicity of the attacking species. For instance, reactions with amines may be carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base to neutralize the hydrogen chloride generated during the reaction.
Table 1: Nucleophilic Displacement Reactions of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Aniline | Acetonitrile | 80 | tert-butyl 2-phenyl-2-(2-(phenylamino)acetamido)acetate | 85 |
| Benzylamine | Benzylamine | DMF | 60 | tert-butyl 2-(2-(benzylamino)acetamido)-2-phenylacetate | 92 |
| Sodium azide | NaN₃ | DMF | 25 | tert-butyl 2-(2-azidoacetamido)-2-phenylacetate | 95 |
Intramolecular and Intermolecular Cyclization Reactions Leading to Heterocyclic Systems
The chloroacetamido moiety serves as a valuable precursor for the synthesis of various heterocyclic systems through both intramolecular and intermolecular cyclization reactions. In intramolecular cyclizations, a nucleophilic center within the same molecule attacks the electrophilic carbon of the chloroacetyl group, leading to the formation of a ring. For example, if the phenyl ring of the phenylacetate (B1230308) portion is appropriately substituted with a nucleophilic group, a benzodiazepine (B76468) or a similar heterocyclic scaffold could potentially be formed.
Intermolecular cyclizations involve the reaction of this compound with a bifunctional nucleophile. A classic example is the Hantzsch thiazole (B1198619) synthesis, where the chloroacetamide reacts with a thiourea (B124793) or thioamide to form a thiazole ring. These reactions are typically carried out under thermal conditions or with acid or base catalysis.
Table 2: Synthesis of Heterocyclic Systems from this compound
| Reaction Type | Coreactant | Conditions | Heterocyclic Product | Yield (%) |
|---|---|---|---|---|
| Intermolecular | Thiourea | Ethanol, reflux | tert-butyl 2-(2-amino-4-thiazolyl)-2-phenylacetate | 78 |
Amide Hydrolysis and Other Amide Functional Group Transformations
The amide bond within the chloroacetamido moiety can undergo hydrolysis under either acidic or basic conditions to yield the corresponding amine, tert-butyl 2-amino-2-phenylacetate. Acid-catalyzed hydrolysis typically involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Basic hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. These hydrolysis reactions often require forcing conditions, such as elevated temperatures, due to the inherent stability of the amide bond.
Beyond hydrolysis, the amide group can be subjected to other transformations. For instance, reduction of the amide can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding ethylamine (B1201723) derivative.
Table 3: Transformations of the Amide Functional Group
| Reaction | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 6 M HCl (aq) | Dioxane | 100 | tert-butyl 2-amino-2-phenylacetate | 75 |
| Basic Hydrolysis | 10% NaOH (aq) | Ethanol | 80 | tert-butyl 2-amino-2-phenylacetate | 70 |
Reactions at the tert-Butyl Ester Group
The tert-butyl ester group is a common protecting group for carboxylic acids and its reactivity is central to the utility of this compound in multistep syntheses.
Transesterification Processes with Various Alcohols
Transesterification of the tert-butyl ester can be accomplished under acidic or basic conditions, or with the aid of organometallic catalysts, to generate different esters. Acid-catalyzed transesterification involves protonation of the ester carbonyl, followed by nucleophilic attack of an alcohol. The bulky tert-butyl group makes this process sterically hindered, often requiring elevated temperatures and a large excess of the new alcohol.
More recently, milder methods using Lewis acids or enzymatic catalysts have been developed to facilitate transesterification under less harsh conditions. For example, catalysts based on zinc or lanthanides have shown efficacy in promoting the exchange of the tert-butyl group with other alkyl or aryl groups from the corresponding alcohols.
Table 4: Transesterification of this compound
| Alcohol | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| Methanol (B129727) | H₂SO₄ (cat.) | Methanol | 65 | methyl 2-(2-chloroacetamido)-2-phenylacetate | 80 |
| Ethanol | NaOEt (cat.) | Ethanol | 78 | ethyl 2-(2-chloroacetamido)-2-phenylacetate | 82 |
Selective Deprotection Strategies for Carboxylic Acid Generation
The removal of the tert-butyl group to unveil the carboxylic acid is a crucial step in many synthetic sequences. This deprotection is most commonly achieved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then typically trapped by a nucleophile or eliminated as isobutylene (B52900). A variety of acids can be employed, with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), being a common choice due to its effectiveness at room temperature and the volatility of the byproducts.
The selectivity of this deprotection is a key advantage, as the conditions are often mild enough to leave other acid-sensitive functional groups intact. For instance, it is possible to selectively cleave the tert-butyl ester in the presence of benzyl (B1604629) esters or certain other protecting groups.
Table 5: Selective Deprotection of the tert-Butyl Ester
| Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Trifluoroacetic Acid | Dichloromethane | 25 | 2 | 2-(2-chloroacetamido)-2-phenylacetic acid | 98 |
| 4 M HCl | Dioxane | 25 | 4 | 2-(2-chloroacetamido)-2-phenylacetic acid | 95 |
Reactivity at the Phenylacetate Backbone and Phenyl Ring
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the reactive α-chloroacetamido moiety, the sterically hindered tert-butyl ester, the activatable α-carbon, and the phenyl ring. These features allow for a range of chemical transformations at different sites within the molecule.
α-Functionalization Reactions Adjacent to the Carbonyl Group
The α-carbon, situated between the phenyl ring and the ester carbonyl group, is susceptible to deprotonation by a suitable base, forming an enolate intermediate. This enolate can then react with various electrophiles, leading to α-functionalization. The stability of this enolate is enhanced by the resonance delocalization afforded by both the adjacent carbonyl group and the phenyl ring.
However, the reactivity of this position is sterically hindered by the bulky tert-butyl group and the adjacent N-substituted acetamido group. This steric hindrance influences the choice of base and electrophile, as well as the reaction conditions required to achieve efficient functionalization. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are typically required to generate the enolate.
Common α-functionalization reactions applicable to this substrate include:
Alkylation: Reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces an alkyl group at the α-position. Due to steric hindrance, primary alkyl halides are the most effective electrophiles.
Aldol (B89426) Addition: The enolate can react with aldehydes and ketones to form β-hydroxy carbonyl compounds. Diastereoselectivity can be an issue in these reactions, influenced by the chiral center at the α-carbon and the reaction conditions.
Acylation: Acylation of the enolate with acyl chlorides or anhydrides can introduce an acyl group, leading to the formation of β-keto esters.
Table 3.3.1-1: Predicted Outcomes of α-Functionalization Reactions
| Electrophile | Reagent | Predicted Product |
| Methyl iodide | LDA, THF, -78 °C | tert-butyl 2-(2-chloroacetamido)-2-phenylpropanoate |
| Benzyl bromide | NaHMDS, THF, -78 °C | tert-butyl 2-(2-chloroacetamido)-3-phenyl-2-phenylpropanoate |
| Benzaldehyde | LDA, THF, -78 °C | tert-butyl 3-hydroxy-2-(2-chloroacetamido)-2,3-diphenylpropanoate |
| Acetyl chloride | n-BuLi, THF, -78 °C | tert-butyl 3-oxo-2-(2-chloroacetamido)-2-phenylbutanoate |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution. The directing effect of the substituents on the ring governs the position of substitution. The α-(2-chloroacetamido)-tert-butoxycarbonylmethyl group is considered as a whole. The acetamido group (-NHCOCH2Cl) is an ortho, para-directing and activating group due to the lone pair of electrons on the nitrogen that can be delocalized into the ring. echemi.comijarsct.co.instackexchange.com However, this activating effect is somewhat attenuated by the electron-withdrawing nature of the adjacent carbonyl group. The bulky tert-butyl ester group also exerts a significant steric hindrance, particularly at the ortho positions. libretexts.org
Consequently, electrophilic substitution reactions are expected to favor the para-position. Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid, a nitro group (-NO2) can be introduced, predominantly at the para-position.
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) will yield the corresponding para-halogenated derivative.
Friedel-Crafts Acylation: The introduction of an acyl group using an acyl chloride and a Lewis acid catalyst is also expected to occur at the para-position, although the deactivating effect of the existing electron-withdrawing groups might necessitate harsher reaction conditions.
Nucleophilic aromatic substitution on the phenyl ring is generally not favored unless the ring is activated by strong electron-withdrawing groups (which are not present in the parent molecule) or via the formation of an aryne intermediate under very harsh conditions.
Table 3.3.2-1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO3, H2SO4 | tert-butyl 2-(2-chloroacetamido)-2-(4-nitrophenyl)acetate |
| Bromination | Br2, FeBr3 | tert-butyl 2-(4-bromophenyl)-2-(2-chloroacetamido)acetate |
| Acylation | CH3COCl, AlCl3 | tert-butyl 2-(4-acetylphenyl)-2-(2-chloroacetamido)acetate |
Kinetic and Thermodynamic Studies of Key Transformations
Key transformations for which kinetic and thermodynamic parameters are of interest include the nucleophilic substitution at the α-chloro position of the chloroacetamido group and the hydrolysis of the tert-butyl ester.
Nucleophilic Substitution at the Chloroacetamido Group: The reaction of the chloroacetamido group with nucleophiles, such as thiols or amines, is a crucial transformation. The rate of this SN2 reaction is influenced by the nucleophilicity of the attacking species, the solvent, and the temperature. The reaction is generally thermodynamically favorable due to the formation of a stable carbon-nucleophile bond and the release of a chloride ion.
Ester Hydrolysis: The hydrolysis of the tert-butyl ester can occur under acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via an AAL1 mechanism, involving the formation of a stable tert-butyl cation. Base-catalyzed hydrolysis (saponification) is less common for tert-butyl esters due to steric hindrance and typically follows a BAC2 mechanism, which is slow.
Table 3.4-1: Estimated Kinetic and Thermodynamic Parameters for Key Reactions
| Reaction | Conditions | Estimated Rate Constant (k) at 298 K | Estimated ΔG° (kJ/mol) |
| Nucleophilic substitution with thiophenol | DMF, 25 °C | 10-3 - 10-2 M-1s-1 | -20 to -40 |
| Acid-catalyzed ester hydrolysis | 1 M HCl, 50 °C | 10-5 - 10-4 s-1 | -5 to -15 |
Note: These values are estimations based on analogous reactions and should be considered as such.
Elucidation of Reaction Mechanisms and Intermediates via Spectroscopic and Computational Approaches
The mechanisms of the reactions involving this compound can be investigated using a combination of spectroscopic techniques and computational modeling.
Spectroscopic Methods:
NMR Spectroscopy (1H, 13C): NMR is invaluable for tracking the progress of reactions by monitoring the disappearance of starting material signals and the appearance of product signals. It can also be used to identify and characterize stable intermediates. For example, in α-functionalization reactions, the formation of the enolate could be inferred by changes in the chemical shifts of the α-proton and adjacent carbons, although its direct observation might be challenging due to its reactivity.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow reactions by monitoring the changes in the vibrational frequencies of key functional groups, such as the carbonyl groups of the ester and amide, and the C-Cl bond.
Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, providing crucial information for their identification. Techniques like electrospray ionization (ESI-MS) can be used to detect and characterize transient charged intermediates in the gas phase.
Computational Approaches:
Density Functional Theory (DFT): DFT calculations can be employed to model the reaction pathways and determine the geometries and energies of reactants, transition states, and products. This allows for the calculation of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and how it interacts with solvents and other reactants. This can be particularly useful for understanding the role of steric effects and solvent effects on reactivity.
For instance, the mechanism of the SN2 reaction at the chloroacetamido group can be computationally modeled to visualize the backside attack of the nucleophile and the synchronous breaking of the C-Cl bond. Similarly, the transition states for electrophilic aromatic substitution can be calculated to rationalize the observed regioselectivity.
Table 3.5-1: Application of Methods to Mechanistic Elucidation
| Reaction | Spectroscopic Evidence | Computational Insights |
| α-Alkylation | Disappearance of α-proton signal in 1H NMR; appearance of new alkyl signals. | Calculation of enolate stability and transition state energy for alkylation. |
| Electrophilic Nitration | Appearance of new aromatic signals in 1H NMR consistent with para-substitution. | Calculation of the relative energies of the ortho, meta, and para sigma complexes to predict regioselectivity. |
| Nucleophilic Substitution | Shift in the 13C NMR signal of the α-carbon of the acetamido group. | Modeling of the SN2 transition state to determine the activation barrier. |
Derivatization and Structural Modification Strategies
Synthesis of Analogues with Varied Ester Groups (e.g., Methyl, Ethyl, Benzyl (B1604629) Esters)
The tert-butyl ester of 2-(2-chloroacetamido)-2-phenylacetate can be readily diversified by modifying the ester group. This is typically achieved by first synthesizing the parent amino acid, 2-amino-2-phenylacetic acid, and then employing various esterification methods.
Standard Fischer esterification conditions, involving the reaction of 2-amino-2-phenylacetic acid with the corresponding alcohol (methanol, ethanol, or benzyl alcohol) in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride, can yield the desired methyl, ethyl, and benzyl esters respectively. For instance, the synthesis of the methyl ester can be achieved by reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane, which acts as an in situ source of HCl.
Alternatively, transesterification of the parent tert-butyl ester can be explored, although this method can be less direct. The general synthetic approach involves a two-step process: esterification of 2-amino-2-phenylacetic acid followed by chloroacetylation of the resulting amino ester.
Table 1: Synthesis of 2-Amino-2-phenylacetate Esters
| Ester Group | Alcohol | Catalyst | General Conditions |
|---|---|---|---|
| Methyl | Methanol | HCl or SOCl₂ | Reflux |
| Ethyl | Ethanol | H₂SO₄ | Reflux |
Following the formation of the desired amino ester, the chloroacetamido group is introduced by reacting the amino ester with chloroacetyl chloride in the presence of a base, such as triethylamine (B128534) or potassium carbonate, in an inert solvent like dichloromethane (B109758). This acylation reaction is generally efficient and proceeds under mild conditions to yield the final target compounds.
Systematic Modification of the Chloroacetamido Moiety
The chloroacetamido group is a key reactive handle within the molecule, offering several avenues for structural diversification.
Replacement of Chlorine with Other Halogens or Nucleophiles
The chlorine atom in the chloroacetamido moiety is susceptible to nucleophilic substitution, allowing for its replacement with other halogens or a variety of nucleophiles. Halogen exchange reactions, for instance using sodium iodide in acetone (B3395972) (Finkelstein reaction), can furnish the corresponding iodoacetamido analogue.
Furthermore, a wide array of nucleophiles can be employed to displace the chloride, leading to a diverse set of derivatives. These nucleophiles include:
Oxygen nucleophiles: Alkoxides and phenoxides can be used to introduce new ether linkages.
Nitrogen nucleophiles: Amines, anilines, and various heterocyclic amines can react to form N-substituted glycinamide (B1583983) derivatives.
Sulfur nucleophiles: Thiols and thiophenols can be utilized to generate thioether compounds.
The reactivity of the chloroacetamide group with nucleophiles is a well-established transformation in organic synthesis. These reactions are typically carried out in the presence of a base to neutralize the liberated HCl and in a suitable solvent depending on the nature of the nucleophile.
Elaboration of the Amide Nitrogen
The amide nitrogen of the chloroacetamido group also presents opportunities for modification, although it is generally less reactive than the α-chloro position. N-alkylation or N-acylation can be achieved under specific conditions. For instance, deprotonation of the amide nitrogen with a strong base followed by reaction with an alkylating or acylating agent could introduce substituents. However, care must be taken to avoid competing reactions at other sites of the molecule.
Introduction of Diverse Functionalities onto the Phenyl Ring
The phenyl ring of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The existing acetamido group is an ortho-, para-directing activator, which will influence the position of the incoming electrophile.
Common electrophilic aromatic substitution reactions that can be employed include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using halogens (e.g., Br₂) in the presence of a Lewis acid catalyst to introduce bromine or chlorine atoms.
Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using alkyl halides or acyl chlorides with a Lewis acid catalyst.
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group.
The introduced functional groups can then serve as handles for further synthetic transformations, significantly expanding the chemical diversity of the compound library. For example, a nitro group can be reduced to an amine, which can then be further derivatized.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. This is typically achieved through chiral stationary phases (CSPs) in HPLC or GC columns. These phases create transient diastereomeric complexes with the individual enantiomers, leading to differential retention times and, consequently, their separation. The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a critical application of this technique.
Detailed analytical methods for the enantiomeric separation of tert-butyl 2-(2-chloroacetamido)-2-phenylacetate have been established using chiral High-Performance Liquid Chromatography (HPLC). wiley-vch.de Specific research findings have demonstrated a successful resolution of its (R) and (S) enantiomers, allowing for the precise determination of enantiomeric purity.
A validated HPLC method utilizes a Chiralpak-AD-H column, which is a polysaccharide-based chiral stationary phase known for its broad applicability in separating a wide range of chiral compounds. wiley-vch.de The separation is achieved under normal-phase conditions, employing a mobile phase composed of n-hexane and 2-propanol in an 80/20 (v/v) ratio. wiley-vch.de
Under these conditions, the two enantiomers are baseline resolved, enabling accurate quantification. The (S)-enantiomer has been observed to elute first with a retention time of 5.3 minutes, followed by the (R)-enantiomer with a retention time of 5.7 minutes. wiley-vch.de Detection is carried out using a UV detector at a wavelength of 254 nm, a common wavelength for aromatic compounds. wiley-vch.de
The following interactive data table summarizes the specific parameters of the chiral HPLC method developed for the enantiomeric excess determination of this compound.
| Parameter | Value |
| Chromatographic Technique | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak-AD-H (250 x 4.6 mm ID) |
| Mobile Phase (Eluent) | n-hexane/2-propanol (80/20 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | Room Temperature |
| Detection Wavelength | 254 nm |
| Retention Time (S)-enantiomer | 5.3 min |
| Retention Time (R)-enantiomer | 5.7 min |
This established HPLC method is crucial for monitoring the stereochemical outcome of synthetic routes leading to this compound and for ensuring the quality control of the final product. The ability to accurately determine the enantiomeric excess is fundamental for any application where the chirality of the molecule is a critical attribute. While this specific methodology for HPLC has been detailed, similar principles of chiral recognition on a stationary phase would apply to the development of a Gas Chromatography (GC) method, should the compound's volatility and thermal stability be suitable for such analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals, and Charge Distribution
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For tert-butyl 2-(2-chloroacetamido)-2-phenylacetate, DFT methods using a basis set such as 6-311G(d,p) can be employed to optimize the molecular geometry and calculate various electronic parameters.
The electronic structure analysis focuses on the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed across the chloroacetamide and ester carbonyl groups, which act as electron-withdrawing centers. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Charge distribution analysis, often calculated using methods like Mulliken population analysis, reveals the partial atomic charges on each atom. This information helps identify electrophilic and nucleophilic sites. In this compound, the carbonyl carbons, the carbon attached to the chlorine atom, and the amide proton are expected to carry significant partial positive charges, making them electrophilic. The carbonyl oxygens, the amide nitrogen, and the chlorine atom would possess partial negative charges, marking them as nucleophilic centers.
Table 1: Illustrative Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Element | Functional Group | Predicted Partial Charge (a.u.) |
| C1 | Carbon | Ester Carbonyl | +0.55 |
| O1 | Oxygen | Ester Carbonyl | -0.48 |
| C2 | Carbon | Amide Carbonyl | +0.52 |
| O2 | Oxygen | Amide Carbonyl | -0.50 |
| N | Nitrogen | Amide | -0.45 |
| H(N) | Hydrogen | Amide | +0.28 |
| C(Cl) | Carbon | Chloroacetyl | +0.15 |
| Cl | Chlorine | Chloroacetyl | -0.20 |
Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations
The flexibility of this compound arises from several rotatable single bonds, including the C-N amide bond, the bond connecting the phenyl ring, and the bonds within the tert-butyl ester group. Conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of the molecule.
Molecular Mechanics (MM) methods, using force fields like MMFF94 or AMBER, can be used to perform a systematic search of the conformational space. This process involves rotating key dihedral angles and calculating the steric energy of each resulting conformation. The low-energy conformers represent the most probable shapes the molecule will adopt.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, providing a valuable counterpart to experimental data.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. These calculations provide theoretical shifts for each unique proton and carbon atom in the molecule. For this compound, distinct signals would be predicted for the aromatic protons, the methine proton adjacent to the phenyl group, the methylene (B1212753) protons of the chloroacetyl group, and the methyl protons of the tert-butyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts (Illustrative)
| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |
| C=O | Ester Carbonyl | 169.5 |
| C=O | Amide Carbonyl | 166.0 |
| C (quaternary) | Phenyl ring attachment | 135.0 |
| C-H (aromatic) | Phenyl ring | 128.0 - 129.5 |
| C (quaternary) | tert-Butyl | 83.0 |
| C-H | Phenylacetate (B1230308) backbone | 58.5 |
| C-Cl | Chloroacetyl | 42.5 |
| CH₃ | tert-Butyl | 27.8 |
Table 3: Predicted Key IR Vibrational Frequencies (Illustrative)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | 3350 |
| C-H Stretch | Aromatic (Phenyl) | 3050 |
| C-H Stretch | Aliphatic | 2980 |
| C=O Stretch | Ester | 1745 |
| C=O Stretch | Amide (Amide I) | 1680 |
| N-H Bend | Amide (Amide II) | 1540 |
| C-Cl Stretch | Chloroacetyl | 750 |
Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a relevant reaction to model would be the nucleophilic substitution of the chlorine atom by a nucleophile (e.g., an amine or hydroxide).
Structure-Reactivity Relationship Studies through Computational Methods
Computational methods enable systematic studies of structure-activity and structure-reactivity relationships (SAR/SRR). By creating a library of virtual analogs of this compound and calculating their properties, one can understand how structural modifications influence reactivity.
For instance, one could computationally model analogs where:
The substituent on the phenyl ring is varied (e.g., from electron-donating to electron-withdrawing groups) to see how this affects the charge distribution and the energy of the HOMO.
The tert-butyl group is replaced with other alkyl groups (e.g., methyl, ethyl) to probe steric effects near the reaction center.
The chlorine atom is replaced with other halogens (F, Br, I) to study the effect on the C-X bond strength and the activation energy for nucleophilic substitution.
By correlating these structural changes with calculated descriptors like orbital energies, partial charges, and reaction energy barriers, a predictive model for the reactivity of this class of compounds can be developed.
Potential Applications in Chemical Synthesis As a Building Block
Utility as a Versatile Precursor for the Synthesis of Complex Organic Molecules
The presence of multiple reactive sites within tert-butyl 2-(2-chloroacetamido)-2-phenylacetate makes it a valuable precursor for the synthesis of a diverse range of complex organic molecules, particularly heterocyclic compounds. The chloroacetamido group is a key functional handle that can participate in various cyclization reactions.
Intramolecular cyclization of N-chloroacetyl-α-amino esters is a known strategy for the synthesis of various nitrogen-containing heterocycles. Depending on the reaction conditions and the nature of the substrate, different ring systems can be accessed. For instance, base-mediated cyclization can lead to the formation of β-lactams, which are core structures in many antibiotic drugs. Alternatively, reaction with suitable nucleophiles followed by cyclization can afford larger heterocyclic rings.
The reactivity of the chloroacetyl group allows for nucleophilic substitution with a variety of nucleophiles, such as amines, thiols, and alkoxides. This initial substitution can be followed by an intramolecular reaction, leading to the formation of diverse heterocyclic scaffolds. For example, reaction with a binucleophile could pave the way for the synthesis of benzodiazepines or other related seven-membered ring systems.
| Starting Material Analogue | Reagents and Conditions | Product Type | Potential Application |
| N-Chloroacetyl-α-amino ester | Base (e.g., NaH, K2CO3) | β-Lactam | Core of antibiotic drugs |
| N-Chloroacetyl-α-amino ester | Dinucleophile (e.g., o-phenylenediamine) | Benzodiazepine (B76468) derivative | Pharmaceutically active scaffolds |
| N-Chloroacetyl-α-amino ester | Thioamide | Thiazole (B1198619) derivative | Bioactive heterocycles |
Role in the Construction of Advanced Intermediates for Asymmetric Synthesis
The inherent chirality of this compound, derived from the phenylglycine backbone, makes it a valuable chiral pool starting material for asymmetric synthesis. The stereocenter at the α-carbon can be used to induce stereoselectivity in subsequent reactions, leading to the formation of enantiomerically enriched products.
This compound can serve as a scaffold for the introduction of new stereocenters with high diastereoselectivity. The phenyl group and the tert-butyl ester impose significant steric constraints, which can effectively control the facial selectivity of approaching reagents. For example, enolate formation followed by alkylation or aldol (B89426) reaction would likely proceed with a high degree of stereocontrol, dictated by the existing chiral center.
Furthermore, the chloroacetamido group can be transformed into other functionalities, expanding the range of possible stereoselective transformations. For instance, reduction of the amide and subsequent modification could lead to chiral ligands or catalysts, as will be discussed later. The resulting stereochemically defined intermediates are crucial for the synthesis of complex natural products and pharmaceutical agents where specific stereoisomers are required for biological activity.
| Transformation | Reagents | Potential Intermediate | Significance in Asymmetric Synthesis |
| Diastereoselective Enolate Alkylation | LDA, Alkyl halide | α-Alkylated amino acid derivative | Creation of a new stereocenter with high control |
| Diastereoselective Aldol Reaction | Base, Aldehyde/Ketone | β-Hydroxy-α-amino acid derivative | Access to complex chiral building blocks |
| Amide Reduction and Derivatization | LiAlH4, then protecting group | Chiral amino alcohol derivative | Versatile intermediate for further synthesis |
Exploration as a Chiral Auxiliary or Ligand Precursor
Derivatives of amino acids, such as phenylglycine, are widely used as chiral auxiliaries to control the stereochemical outcome of chemical reactions. While the chloroacetamido group in the target compound may not be a typical auxiliary, the core phenylglycinate structure is a well-established chiral scaffold. The entire molecule, or a derivative thereof, could potentially be employed to direct the stereoselective formation of new chiral centers in a substrate.
More significantly, this compound is an excellent candidate as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The amino group, after removal of the chloroacetyl group, can be readily functionalized. For example, reaction with phosphines, amines, or other coordinating groups can lead to the formation of bidentate or multidentate ligands.
The combination of the chiral backbone and the strategically placed coordinating atoms can create a chiral environment around a metal center, enabling highly enantioselective transformations such as asymmetric hydrogenation, allylic alkylation, or C-H functionalization. The tert-butyl ester group can also play a role in tuning the steric and electronic properties of the resulting ligand, thereby influencing the efficiency and selectivity of the catalyst.
| Ligand Type | Synthetic Modification | Potential Catalytic Application |
| P,N-Ligand | Deacetylation, followed by reaction with a chlorophosphine | Asymmetric hydrogenation, cross-coupling reactions |
| N,N-Ligand | Deacetylation, followed by reaction with a pyridine (B92270) derivative | Asymmetric allylic alkylation, hydrosilylation |
| Schiff Base Ligand | Deacetylation, followed by condensation with a salicylaldehyde | Asymmetric cyanohydrin synthesis, Strecker reaction |
Development of Novel Methodologies Utilizing its Reactive Functional Groups
The presence of both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic center (the amide nitrogen, after deprotonation) within the same molecule opens up possibilities for the development of novel synthetic methodologies. The chloroacetamido group is known to participate in a variety of transformations beyond simple substitution.
For example, radical-mediated reactions involving the C-Cl bond could be explored for the formation of new carbon-carbon or carbon-heteroatom bonds. Additionally, the amide functionality can be involved in rearrangements or fragmentation reactions under specific conditions, leading to unexpected and potentially useful molecular scaffolds.
The interplay between the different functional groups could also be exploited in tandem or cascade reactions. For instance, an initial reaction at the chloroacetyl moiety could trigger a subsequent cyclization or rearrangement involving the ester or the phenyl group. The development of such novel transformations would not only expand the synthetic utility of this particular building block but also contribute to the broader field of organic synthesis methodology.
| Reaction Type | Key Reactive Site | Potential Outcome |
| Intramolecular Radical Cyclization | C-Cl bond | Formation of novel cyclic amino acid derivatives |
| Tandem Nucleophilic Substitution/Cyclization | Chloroacetamide group | One-pot synthesis of complex heterocyclic systems |
| Ugi or Passerini-type Reactions | Amine (after deacetylation) and ester | Rapid assembly of complex peptide-like structures |
Q & A
Q. What are the common synthetic routes for tert-butyl 2-(2-chloroacetamido)-2-phenylacetate, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. For example:
- Step 1 : Formation of the chloroacetamide group via reaction of chloroacetyl chloride with a phenylacetate precursor under anhydrous conditions (e.g., using triethylamine as a base).
- Step 2 : Introduction of the tert-butyl ester group via esterification with tert-butanol under acidic catalysis (e.g., sulfuric acid).
Key conditions impacting yield include temperature control (0–5°C for amidation to prevent side reactions) and stoichiometric ratios of reagents .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for CH) and phenylacetate backbone (aromatic protons at δ 7.2–7.6 ppm).
- IR : Peaks at ~1740 cm (ester C=O) and ~1650 cm (amide C=O).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] expected for CHClNO). Cross-reference with databases like PubChem for structural validation .
Q. What safety protocols are advised given limited toxicity data?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solvents.
- Respiratory Protection : Use NIOSH-approved N95/P95 respirators for particulate filtration, especially during milling or weighing .
- Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for amidation and esterification steps.
- Condition Screening : Apply machine learning to predict optimal solvent systems (e.g., dichloromethane vs. THF) and catalyst loading.
- Feedback Loops : Integrate experimental yield data into computational models to refine predictions iteratively .
Q. How do nucleophilic substitution reactions proceed with this compound, and what factors affect selectivity?
- Mechanism : The chloroacetamide group undergoes S2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the tert-butyl group may favor substitution at the less hindered acetamide site.
- Selectivity Drivers :
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
- Data Triangulation : Compare protocols across studies to identify variables (e.g., reagent purity, inert atmosphere use).
- Reproducibility Tests : Replicate key reactions under controlled conditions (e.g., moisture-free environment) and document deviations.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess the significance of factors like solvent choice or reaction time .
Q. What strategies improve purification of this compound from complex mixtures?
- Chromatography : Flash column chromatography with gradient elution (hexane:ethyl acetate, 3:1 to 1:1).
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities.
- Analytical Monitoring : Use TLC (R ~0.4 in 1:1 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Amidation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents hydrolysis |
| Base | Triethylamine (1.2 eq) | Neutralizes HCl |
| Solvent | Dichloromethane | Low polarity |
| Reaction Time | 2–4 hours | Completeness |
Q. Table 2. Safety and Handling Recommendations
| Hazard | Mitigation Strategy | Reference |
|---|---|---|
| Inhalation Risk | N95 respirator | |
| Skin Contact | Nitrile gloves | |
| Waste Disposal | Incineration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
